N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with a thioether-linked acetamide moiety and a 4-chlorobenzylamino-oxoethyl chain. Its synthesis likely involves multistep reactions, including chloroacetylation of thiazole precursors and subsequent nucleophilic substitutions, as seen in analogous compounds (e.g., synthesis of 2-chloro-N-(thiazol-2-yl)acetamide derivatives) . The compound’s design integrates pharmacophoric elements such as the thiazole ring (known for bioactivity) and the 4-chlorobenzyl group (often associated with enhanced lipophilicity and target binding) .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-14(28)25-17-6-8-18(9-7-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-2-4-16(23)5-3-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVEMMIVKFUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 489.01 g/mol. Its structure features multiple functional groups, including an acetamide and a thiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O3S2 |
| Molecular Weight | 489.01 g/mol |
| CAS Number | 941997-35-9 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notable findings include:
- Anticancer Activity : The compound has shown potent cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The mechanisms underlying its anticancer activity are not fully elucidated but do not involve tubulin polymerization or Src inhibition, suggesting alternative pathways may be engaged .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure of related compounds have been explored to optimize potency and selectivity against different cancer types . For example, modifications to the thiazole moiety have resulted in varying degrees of activity, emphasizing the importance of structural components in determining biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic pathway includes:
- Formation of thiazole derivatives.
- Acetylation of amines.
- Coupling reactions to form the final product.
This multi-step approach is essential for achieving the desired molecular complexity and biological activity .
Case Studies and Research Findings
Several studies have reported on the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Studies : A study evaluating a series of thiazole derivatives found that modifications could enhance anticancer properties significantly, with some compounds inducing apoptosis in resistant cancer cell lines .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that certain analogs exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development .
- In Vivo Efficacy : In vivo studies using xenograft models demonstrated significant tumor growth reduction when treated with related thiazole compounds, indicating potential for clinical application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a simple thiazole ring, whereas analogues like Compound 5 (quinazolinone) and Compound D (diphenylamino-thiazole) incorporate fused or substituted heterocycles. Quinazolinone derivatives often exhibit enhanced metabolic stability , while diphenylamino groups may improve π-π stacking interactions .
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorobenzyl group in the target compound likely increases lipophilicity compared to the 3-methoxybenzyl group in , which may enhance membrane permeability. Thioether vs.
Compounds with sulfamoylphenyl groups (e.g., Compound 5) are often explored for anti-inflammatory or anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-acetamidophenyl)-2-((4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via multi-step protocols. For example:
- Step 1 : React 2-amino-4-substituted thiazole derivatives with chloroacetylation agents (e.g., 2-chloro-N,N-diphenyl acetamide) in toluene or ethanol under reflux .
- Step 2 : Coupling reactions with 4-chlorobenzylamine derivatives using triethylamine as a catalyst in dimethyl ketone, monitored via TLC .
- Step 3 : Recrystallization from ethanol for purification. Reported yields range from 55–70% depending on substituents .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+ peaks at m/z 416.15) .
- Elemental Analysis : Validate purity (e.g., C=66.48%, H=5.09%) .
- NMR Spectroscopy : Use ¹H-NMR to resolve thiazole NH (~δ 11.86 ppm) and aromatic protons (δ 6.67–8.67 ppm) .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., inversion dimers via N–H⋯N interactions) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Antimicrobial Testing : Disk diffusion or microdilution assays against Candida or bacterial strains, comparing MIC values to controls .
- Enzyme Inhibition : Screen against α-glucosidase or lipoxygenase using spectrophotometric assays (IC₅₀ calculations) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology :
- Catalyst Screening : Replace triethylamine with organosilicon catalysts to improve coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Microwave-Assisted Synthesis : Reduce reaction time from 13 hours to <2 hours while maintaining yields >60% .
Q. What structural features influence its bioactivity, and how can SAR be studied?
- Methodology :
- Substituent Variation : Modify the 4-chlorobenzyl or thiazole moieties and compare bioactivity (e.g., replacing Cl with CF₃ reduces antifungal potency by 40%) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity with α-glucosidase (PDB: 2QMJ); prioritize residues like Asp349 for hydrogen bonding .
Q. How do crystallographic data resolve contradictions in reported bioactivity?
- Methodology :
- Analyze crystal structures (e.g., dihedral angles of dichlorophenyl vs. thiazole rings) to correlate conformational flexibility with activity. For example, a 61.8° twist angle in analogues reduces steric hindrance, enhancing enzyme inhibition .
- Compare hydrogen-bonding patterns (e.g., R₂²(8) motifs) to explain solubility differences impacting pharmacokinetics .
Q. What strategies validate target engagement in pharmacokinetic studies?
- Methodology :
- Formulation : Prepare analogs (e.g., Taxol®-like formulations with Cremophor EL) for oral administration .
- LC-MS/MS Quantification : Monitor plasma concentrations in rodent models (Cmax and AUC0–24h) .
Data Contradiction Analysis
Q. Why do similar thiazole derivatives show conflicting antimicrobial results?
- Resolution :
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance activity against Gram-negative bacteria but reduce antifungal potency .
- Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or agar media composition (e.g., Sabouraud vs. Mueller-Hinton) alter MIC values by 2–4 fold .
Q. How to reconcile discrepancies in reported synthetic yields?
- Resolution :
- Purification Methods : Recrystallization from ethanol vs. acetone yields 5–10% purity differences due to polymorph formation .
- Side Reactions : Unreacted thiourea in step 2 (traced via LC-MS) reduces final yields by ~15% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
